molecular formula C7H10N4O2S B12689950 S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate CAS No. 82049-48-7

S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate

Cat. No.: B12689950
CAS No.: 82049-48-7
M. Wt: 214.25 g/mol
InChI Key: PYDSMPVYGIXTGX-UHFFFAOYSA-N
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Description

S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with ethanethiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetylamino group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Triazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring can interact with active sites of enzymes, potentially leading to the development of new drugs.

Medicine

In medicine, the compound’s potential as an antimicrobial agent has been explored. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and proteins. This interaction can inhibit enzyme activity, disrupt metabolic pathways, and ultimately exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    S-(4-(Phenylethynyl)phenyl) ethanethioate: Another triazole derivative with different substituents.

    S-(2-Acetamidoethyl) ethanethioate: A compound with a similar structure but different functional groups.

    N,S-Diacetylcysteamine: A related compound with acetyl and thiol groups.

Uniqueness

S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its acetylamino and ethanethioate groups allow for diverse chemical reactions and interactions, making it a versatile compound in various scientific fields.

Properties

CAS No.

82049-48-7

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

S-(4-acetamido-5-methyl-1,2,4-triazol-3-yl) ethanethioate

InChI

InChI=1S/C7H10N4O2S/c1-4-8-9-7(14-6(3)13)11(4)10-5(2)12/h1-3H3,(H,10,12)

InChI Key

PYDSMPVYGIXTGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1NC(=O)C)SC(=O)C

Origin of Product

United States

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